2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C₉H₁₈F₂N₂ and a molecular weight of 192.25 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a difluoropropylamine chain. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine typically involves the reaction of 3-methylpiperidine with a difluorinated alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The difluoropropylamine chain and the piperidine ring play crucial roles in binding to the target sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine
- 3-(3-methylpiperidin-1-yl)propan-1-amine
- 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine
Uniqueness
2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine is unique due to the presence of both the difluoropropylamine chain and the methyl-substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H18F2N2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2,2-difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H18F2N2/c1-8-3-2-4-13(5-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |
InChI Key |
HFOQFQLVGNQCQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.